Unii-3SW22qpg5V
Description
Unii-3SW22qpg5V is a complex organic compound classified under the thiazole derivatives, specifically featuring a thiazol-5-ylmethyl core with stereochemical configurations (2S,3S,5S). Its structure includes substituents such as phenyl, methyl, and urea groups, which contribute to its unique physicochemical and pharmacological properties . Key characteristics include its stability under controlled storage conditions (sealed containers at ≤30°C) and its stereospecific interactions in biological systems .
Properties
Molecular Formula |
C20H24N4O2 |
|---|---|
Molecular Weight |
352.4 g/mol |
IUPAC Name |
5-((3-cyclobutyl-2,3,4,5-tetrahydro-1H-benzo[d]azepin-7-yl)oxy)-N-methylpyrazine-2-carboxamide |
InChI |
InChI=1S/C20H24N4O2/c1-21-20(25)18-12-23-19(13-22-18)26-17-6-5-14-7-9-24(16-3-2-4-16)10-8-15(14)11-17/h5-6,11-13,16H,2-4,7-10H2,1H3,(H,21,25) |
InChI Key |
DGWKVXVCPCPOAK-UHFFFAOYSA-N |
SMILES |
CNC(C1=CN=C(OC2=CC(CCN(C3CCC3)CC4)=C4C=C2)C=N1)=O |
Canonical SMILES |
CNC(=O)C1=CN=C(C=N1)OC2=CC3=C(CCN(CC3)C4CCC4)C=C2 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
5-((3-cyclobutyl-2,3,4,5-tetrahydro-1H-3-benzazepin-7-yl)oxy)-N-methyl-2-pyrazinecarboxamide GSK 207040 GSK-207040 GSK207040 |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Comparative Analysis of this compound and Analogues
Structural Insights :
- This compound distinguishes itself with a urea functional group, enhancing hydrogen-bonding capacity compared to Compounds A and B .
- Compound B lacks aromatic substituents but incorporates a hydroxyl group, increasing hydrophilicity .
Functional and Pharmacological Comparison
Table 2: Pharmacological and Functional Profiles
Functional Insights :
- This compound exhibits superior enzymatic inhibition, likely due to its urea moiety enabling stronger target binding .
- Compound B ’s hydroxyl group enhances solubility but reduces thermal stability, limiting its formulation versatility .
Research Findings and Implications
Stereochemical Impact : The (2S,3S,5S) configuration in this compound is critical for its bioactivity, as enantiomeric forms show reduced efficacy .
Synthetic Challenges : Introducing the urea group in this compound requires precise reaction conditions to avoid byproducts, unlike the simpler synthesis of Compounds A and B .
Pharmacokinetics : this compound’s low solubility necessitates prodrug strategies, whereas Compound B’s hydrophilicity allows direct aqueous administration .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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